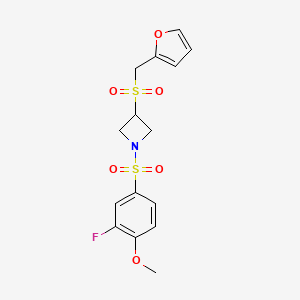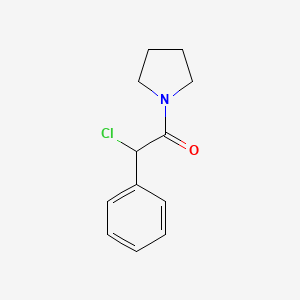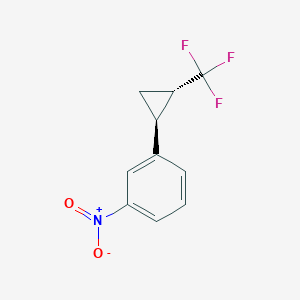
(+/-)-1-Nitro-3-(trans-2-(trifluoromethyl)cyclopropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(+/-)-1-Nitro-3-(trans-2-(trifluoromethyl)cyclopropyl)benzene” is a benzene derivative with a nitro group and a trifluoromethyl-substituted cyclopropyl group .
Synthesis Analysis
The synthesis of similar compounds often involves the use of boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters is a common step in the synthesis of such compounds .Molecular Structure Analysis
The molecular structure of this compound likely involves a benzene ring substituted with a nitro group and a trifluoromethyl-substituted cyclopropyl group .Chemical Reactions Analysis
The compound may undergo various chemical reactions, including those involving the nitro group, the benzene ring, or the trifluoromethyl-substituted cyclopropyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure .Aplicaciones Científicas De Investigación
Synthesis and Precursor Role
(+/-)-1-Nitro-3-(trans-2-(trifluoromethyl)cyclopropyl)benzene is used in various synthetic processes. It acts as a precursor in the synthesis of heterocycles such as imidazoles, quinoxalines, and benzo[1,4]thiazines (Selvi & Srinivasan, 2014). Its derivatives are employed in nickel-catalyzed homoallylation of aldehydes with 1,3-dienes, showcasing regioselective and stereoselective properties (Kimura et al., 2006).
Inclusion Complex Formation
1,3,5-Triaroylbenzenes, derivatives of the compound, form crystalline inclusion complexes with substances like CH2Cl2 and DMSO. These complexes are facilitated by C–H···O hydrogen bonding, highlighting its potential in creating specific molecular interactions (Pigge, Zheng, & Rath, 2000).
Molecular Electronic Device Component
This compound is also explored in the realm of molecular electronics. A molecule containing a nitroamine redox center, closely related to the compound , demonstrated significant potential in electronic devices. It exhibited negative differential resistance and a high on-off peak-to-valley ratio (Chen, Reed, Rawlett, & Tour, 1999).
Radiolysis Applications
Nitrous oxide, similar in structure to the compound, has been utilized as an electron scavenger in the radiolysis of hydrocarbons, indicating potential uses of related nitro compounds in chemical reactions involving radiation (Sato, Yugeta, Shinsaka, & Terao, 1966).
Catalysis
Another application is in the field of catalysis. A copper-based metal-organic framework using 5-nitro-1,2,3-benzenetricarboxylic acid (related to the compound) was found to be an effective catalyst for enamination of β-ketoesters, demonstrating the compound's potential in catalytic processes (Zhao et al., 2013).
Miscellaneous Applications
- Synthesis of 2,4,5-trisubstituted oxazoles using trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates (Selvi & Srinivasan, 2014).
- Preparation of 2-nitro-cyclopropyl-1-carbonyl compounds from unsaturated carbonyl compounds and nitromethane, forming unique moieties in biologically active compounds (Ghosh et al., 2023).
Mecanismo De Acción
Target of Action
The compound is known to be involved in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The success of these reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Mode of Action
In the context of SM cross-coupling reactions, the compound likely interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is known to participate in sm cross-coupling reactions , which are key processes in the synthesis of various organic compounds .
Action Environment
The success of sm cross-coupling reactions, in which the compound participates, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-nitro-3-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)9-5-8(9)6-2-1-3-7(4-6)14(15)16/h1-4,8-9H,5H2/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBWUJBSDNVHTQ-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(F)(F)F)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C(F)(F)F)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dimethyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2868828.png)
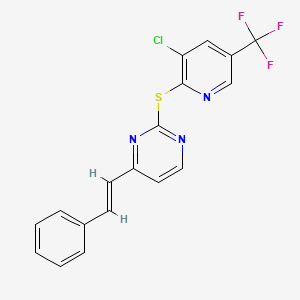

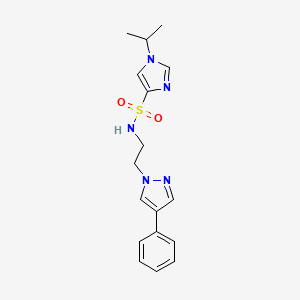

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide](/img/structure/B2868834.png)
![Tert-butyl (3AS,9BR)-1H,3H,3AH,4H,5H,9BH-pyrrolo[3,4-C]quinoline-2-carboxylate](/img/structure/B2868835.png)
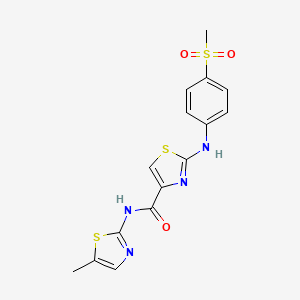
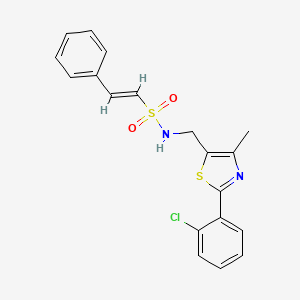
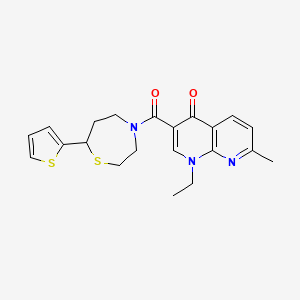
![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2868844.png)
